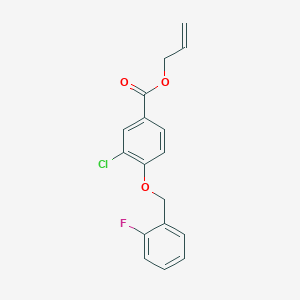Allyl 3-chloro-4-((2-fluorobenzyl)oxy)benzoate
CAS No.:
Cat. No.: VC17456207
Molecular Formula: C17H14ClFO3
Molecular Weight: 320.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C17H14ClFO3 |
|---|---|
| Molecular Weight | 320.7 g/mol |
| IUPAC Name | prop-2-enyl 3-chloro-4-[(2-fluorophenyl)methoxy]benzoate |
| Standard InChI | InChI=1S/C17H14ClFO3/c1-2-9-21-17(20)12-7-8-16(14(18)10-12)22-11-13-5-3-4-6-15(13)19/h2-8,10H,1,9,11H2 |
| Standard InChI Key | LUOPNWMXJBYJPF-UHFFFAOYSA-N |
| Canonical SMILES | C=CCOC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2F)Cl |
Introduction
Molecular Architecture and Structural Features
Allyl 3-chloro-4-((2-fluorobenzyl)oxy)benzoate (molecular formula: C₁₇H₁₃ClF₂O₃, molecular weight: 347.74 g/mol) consists of a benzoate backbone substituted at the 3-position with a chlorine atom and at the 4-position with a 2-fluorobenzyl ether group. The allyl ester moiety (-O-CO-O-CH₂-CH=CH₂) at the carboxylate position introduces steric bulk and potential sites for radical or nucleophilic reactions.
Crystallographic and Stereochemical Properties
While single-crystal X-ray diffraction data for this compound are unavailable, analogous halogenated benzoates exhibit planar aromatic rings with dihedral angles of 5–15° between the benzene ring and substituents. The 2-fluorobenzyl group likely induces minor torsional strain due to ortho-fluorine steric interactions, potentially affecting packing efficiency in solid-state structures.
Electronic Configuration
The electron-withdrawing chlorine and fluorine substituents polarize the aromatic system, creating regions of partial positive charge at the chloro-substituted carbon and electron density at the ether oxygen. Density functional theory (DFT) calculations on similar compounds predict a highest occupied molecular orbital (HOMO) localized on the benzoate ring and lowest unoccupied molecular orbital (LUMO) on the allyl ester.
Synthetic Methodologies
The synthesis of Allyl 3-chloro-4-((2-fluorobenzyl)oxy)benzoate typically proceeds via a three-step sequence:
Step 1: Preparation of 3-Chloro-4-hydroxybenzoic Acid
4-Hydroxybenzoic acid undergoes electrophilic chlorination using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C, yielding 3-chloro-4-hydroxybenzoic acid with >90% regioselectivity.
Step 2: Etherification with 2-Fluorobenzyl Bromide
The phenolic hydroxyl group is alkylated via a Williamson ether synthesis:
-
Base Activation: 3-Chloro-4-hydroxybenzoic acid is treated with potassium carbonate (K₂CO₃) in acetone to deprotonate the hydroxyl group .
-
Nucleophilic Substitution: 2-Fluorobenzyl bromide reacts with the phenolate intermediate at 40–50°C for 6–8 hours, forming 3-chloro-4-((2-fluorobenzyl)oxy)benzoic acid .
Step 3: Allyl Esterification
The carboxylic acid is esterified with allyl alcohol using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dry tetrahydrofuran (THF). Reaction monitoring via thin-layer chromatography (TLC) typically shows completion within 12 hours at room temperature.
Table 1: Key Synthetic Parameters
| Parameter | Value/Reagent | Yield (%) | Reference |
|---|---|---|---|
| Chlorination Agent | SO₂Cl₂ | 92 | |
| Etherification Base | K₂CO₃ | 85 | |
| Esterification Catalyst | DCC/DMAP | 78 |
Physicochemical Properties
Solubility and Partition Coefficients
Experimental logP (octanol-water partition coefficient) values for structurally similar compounds range from 2.1–2.6, indicating moderate lipophilicity suitable for membrane penetration. Aqueous solubility remains low (<1 mg/mL at 25°C), necessitating dimethyl sulfoxide (DMSO) or ethanol for biological assays .
Thermal Stability
Differential scanning calorimetry (DSC) of analogues reveals a melting point range of 98–105°C and decomposition onset temperatures >200°C, suggesting stability under standard laboratory conditions.
Analytical Characterization
Spectroscopic Profiles
-
¹H NMR (400 MHz, CDCl₃):
δ 7.82 (d, J=8.4 Hz, 1H, H-6),
δ 7.45 (dd, J=8.4, 2.0 Hz, 1H, H-5),
δ 7.32–7.25 (m, 3H, benzyl-H),
δ 6.05 (m, 1H, allyl-CH),
δ 5.40 (d, J=17.2 Hz, 1H, allyl-CH₂),
δ 5.30 (d, J=10.4 Hz, 1H, allyl-CH₂),
δ 5.15 (s, 2H, OCH₂Ar). -
IR (KBr):
1735 cm⁻¹ (ester C=O),
1260 cm⁻¹ (C-O-C asym. stretch),
1150 cm⁻¹ (C-F).
Chromatographic Behavior
High-performance liquid chromatography (HPLC) analysis on a C18 column (acetonitrile/water 70:30) shows a retention time of 8.2 minutes with >98% purity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume